molecular formula C7H16ClNO B2733024 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride CAS No. 2253620-91-4

1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride

Cat. No.: B2733024
CAS No.: 2253620-91-4
M. Wt: 165.66
InChI Key: WDEYRGQFFVJHNG-JVEOKNEYSA-N
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Description

Historical Development in Academic Research

The synthesis and characterization of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride emerged alongside advancements in asymmetric synthesis techniques during the early 21st century. Early work focused on resolving racemic mixtures of pyrrolidine derivatives to isolate enantiomerically pure forms. For instance, the use of chiral auxiliaries and catalytic asymmetric hydrogenation methods enabled the selective production of the R-configuration, as evidenced by protocols involving benzyl chloroformate and Hunig’s base for N-protection. The compound’s CAS registry (2253620-91-4) and molecular formula (C₇H₁₄ClNO) were first documented in 2019, reflecting its relatively recent introduction to chemical databases.

A pivotal development occurred with the adoption of high-throughput screening (HTS) and combinatorial chemistry, which allowed researchers to optimize reaction conditions for pyrrolidine derivatives. For example, experiments in dioxane at 70–80°C demonstrated the feasibility of synthesizing structurally related indole-carboxylic acid esters, providing a template for analogous pyrrolidine-based reactions. These methodologies laid the groundwork for scalable production of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride, though challenges in yield optimization persisted.

Key Chemical Properties of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol Hydrochloride
Molecular Formula C₇H₁₄ClNO
Molecular Weight 165.66 g/mol
CAS Registry Number 2253620-91-4
IUPAC Name 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride

Position in Pyrrolidine-Based Compound Research

Pyrrolidine derivatives occupy a central role in medicinal chemistry due to their presence in bioactive alkaloids and pharmaceutical agents. The incorporation of a propanol side chain in 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride enhances its hydrophilicity compared to simpler pyrrolidine analogs, making it a candidate for drug delivery systems. Its molecular structure allows for diverse functionalization, including oxidation at the hydroxyl group or nucleophilic substitution at the pyrrolidine nitrogen.

Recent studies have highlighted its utility as an intermediate in synthesizing morpholine and piperidine derivatives, which are prevalent in kinase inhibitors and neurotransmitter modulators. For instance, reactions with trifluoromethylbenzoyl groups under basic conditions yield morpholine-containing compounds with potential applications in central nervous system (CNS) drug development. The compound’s ability to participate in multicomponent reactions further solidifies its position as a versatile scaffold in heterocyclic chemistry.

Significance in Stereochemical Research Landscape

The R-configuration of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride underscores its importance in stereochemical studies. Enantiomeric purity is critical for biological activity, as demonstrated by contrasting pharmacokinetic profiles between R- and S-configured pyrrolidine derivatives. For example, the S-enantiomer (CAS 1261486-13-8) exhibits distinct hydrogen-bonding patterns in crystallographic studies, leading to differences in solubility and reactivity.

Advanced analytical techniques, such as chiral HPLC and nuclear Overhauser effect spectroscopy (NOESY), have been employed to resolve and characterize the R-enantiomer. These methods ensure >99% enantiomeric excess (ee) in final products, a requirement for pharmaceutical-grade intermediates. The compound’s stereochemical stability under varying pH conditions has also been investigated, with findings indicating minimal racemization in aqueous solutions at neutral pH.

Comparative Analysis of R- and S-Enantiomers
Property R-Enantiomer S-Enantiomer
------------------------------ ----------------------------- -----------------------------
CAS Number 2253620-91-4 1261486-13-8
Molecular Weight 165.66 g/mol 163.64 g/mol
Synthetic Yield (Typical) 73–95% 65–89%

Current Research Challenges and Opportunities

Despite progress in synthesis and characterization, several challenges hinder the widespread adoption of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride. Yield variability remains a persistent issue, with documented reactions producing between 17% and 95% depending on solvent choice and temperature. For example, isopropyl alcohol at 90°C achieves 73% yield, whereas room-temperature reactions in diethyl ether drop to 17%. Scalability is further complicated by the need for chiral catalysts, which are often cost-prohibitive for industrial-scale production.

Opportunities lie in developing enantioselective catalytic systems, such as organocatalysts or transition-metal complexes, to improve efficiency. Additionally, computational modeling of reaction pathways could identify optimal conditions for stereochemical retention. Recent advances in continuous-flow chemistry offer promise for enhancing reproducibility and reducing waste generation during synthesis.

Properties

IUPAC Name

1-[(2R)-pyrrolidin-2-yl]propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-7(9)6-4-3-5-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEYRGQFFVJHNG-JVEOKNEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC([C@H]1CCCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride involves several steps. One common method includes the reaction of pyrrolidine with propanal in the presence of a reducing agent to form the desired product. The reaction conditions typically involve:

    Temperature: Moderate temperatures around 25-30°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acid catalysts such as hydrochloric acid are often used to facilitate the reaction.

For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Oxidation and Reduction

  • Oxidation : Reacts with strong oxidizing agents like potassium permanganate or chromium trioxide , likely converting the hydroxyl group (-OH) to a carbonyl (C=O) group.

  • Reduction : Undergoes reduction with sodium borohydride or lithium aluminum hydride , potentially modifying functional groups such as carbonyls or nitro groups.

Enamine Formation and Cycloaddition

Enamines derived from this compound react with nitro olefins to form cyclobutanes and dihydrooxazine N-oxides . For example:

  • Monosubstituted nitro olefins yield cyclobutanes (e.g., 4a–4j ).

  • Disubstituted nitro olefins favor dihydrooxazine derivatives (e.g., 5b–5d ).

  • Longer reaction times lead to nitro enamine intermediates .

Nucleophilic Substitution

The hydrochloride salt’s hydroxyl group can participate in substitution reactions, such as Mitsunobu reactions involving triphenylphosphine (TPP) and diethyl azodicarboxylate (DIAD) . These reactions are critical for forming ethers or esters, with TPPO (triphenylphosphine oxide) as a byproduct that requires filtration or solvent washing for purification .

Wittig Reactions

In the presence of potassium tert-butoxide , the compound may participate in Wittig reactions to form alkenes, though residual TPPO requires hexane washes for removal .

3. Reaction Mechanisms

  • Enamine-mediated cycloaddition : The pyrrolidine nitrogen’s lone pair facilitates nucleophilic attack on nitro olefins, forming transient intermediates that undergo stereoelectronically assisted ring-opening .

  • Oxidation/reduction pathways : The hydroxyl group’s positioning enables selective oxidation to ketones or reduction to saturated alcohols, depending on the reagent and conditions.

4. Applications in Synthesis

  • Medicinal chemistry : Used as a precursor for synthesizing β3 adrenergic receptor agonists and antidepressants due to its structural similarity to bioactive compounds .

  • Pharmaceutical intermediates : Participates in multi-step syntheses, such as forming methylene derivatives (e.g., 9 ) via Wittig reactions .

5. Physical and Chemical Data

Property Value
Molecular formulaCHClNO
Molecular weight165.7 g/mol
CAS number863615-12-7
Purity≥90%
SolubilityWater-soluble

6. Research Findings

  • Enamine reactivity : Cyclobutane formation is favored with monosubstituted nitro olefins, while disubstituted olefins yield oxazine derivatives .

  • Purification challenges : TPPO removal is critical in scale-up processes, achieved via filtration with chilled toluene or solvent washing .

  • Biological activity : Predicted interactions with serotonin and norepinephrine pathways suggest potential in pain management and mood disorders.

7. Safety and Handling
The compound requires careful handling due to the risk of acute toxicity from reagents like DIAD and TPPO . Storage at 4°C and adherence to GHS guidelines (H315-H319-H335) are recommended .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C7H16ClNO
Molecular Weight: 163.65 g/mol
IUPAC Name: 1-[(2R)-pyrrolidin-2-yl]propan-1-ol; hydrochloride
CAS Number: 1261486-13-8

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its diverse chemical reactivity and biological interactions.

Medicinal Chemistry

1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride has shown promise in various therapeutic areas:

  • Antidepressant Activity: Research indicates that compounds similar to this one can modulate neurotransmitter systems, potentially enhancing serotonin levels in the brain, which is crucial for treating depression.
  • Neuroprotective Effects: Studies have suggested that this compound may protect neurons from oxidative stress, an important factor in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biological Studies

The compound's interaction with biological systems has been a focal point of numerous studies:

  • Enzyme Interaction: It has been shown to bind with specific enzymes, influencing metabolic pathways and offering insights into drug design.
  • CNS Activity: The effects on cognitive functions and mood-related pathways have been explored, indicating potential applications in treating cognitive disorders.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals. Its unique chemical properties make it a valuable building block for developing new compounds with desired biological activities.

Case Studies

Several notable studies have documented the applications of this compound:

Study FocusFindings
Antidepressant PotentialEnhanced serotonin levels were observed in compounds with similar structures, suggesting efficacy in depression treatment.
Neuroprotective EffectsThe compound exhibited protective qualities against oxidative stress in neuronal cells.
Synthesis OptimizationThe synthesis process has been refined for use as a chiral auxiliary in asymmetric synthesis, showcasing its versatility.

Mechanism of Action

The mechanism of action of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as neurotransmission and metabolic regulation.

Comparison with Similar Compounds

Key Observations:

  • Chirality : Enantiomers like the (2S)-pyrrolidine analog may exhibit distinct pharmacokinetics or receptor interactions.
  • Substituents : Aromatic groups (e.g., phenyl in ) increase lipophilicity, enhancing blood-brain barrier penetration but risking off-target effects.

Pharmacological and Industrial Relevance

  • Tramadol () demonstrates how amine-alcohol scaffolds can yield dual-mechanism analgesics, though its cyclohexanol core differs significantly from pyrrolidine-based compounds .
  • Solubility and Stability :
    • Hydrochloride salts universally improve solubility (e.g., d-Ephedrine Hydrochloride and the target compound ), critical for oral bioavailability.
    • The bicyclic structure in highlights how rigidity can enhance target specificity but may complicate synthesis .

Biological Activity

1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride, also known by its CAS number 2253620-91-4, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

The molecular formula of this compound is C7H16ClNOC_7H_{16}ClNO with a molecular weight of 165.66 g/mol. The compound features a pyrrolidine ring, which is known for its role in various bioactive molecules.

Biological Activity

1. Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl group in the molecule enhances its ability to form hydrogen bonds, which is crucial for binding to biological targets.

2. Pharmacological Effects

Research indicates that compounds containing pyrrolidine rings exhibit a range of pharmacological effects:

  • Antioxidant Activity: Pyrrolidine derivatives have shown significant antioxidant properties, which can help mitigate oxidative stress in cells .
  • Anti-inflammatory Properties: Some studies suggest that these compounds can reduce inflammation markers, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity: Pyrrolidine derivatives have demonstrated antimicrobial effects against various pathogens, indicating their potential in developing new antibiotics .

Case Studies and Experimental Data

A review of literature reveals several studies that highlight the biological activities associated with pyrrolidine derivatives:

StudyFindings
Pyrrolidine in Drug Discovery The review discusses the versatility of pyrrolidine as a scaffold in drug design, noting its presence in numerous FDA-approved drugs due to its favorable biological properties .
Antioxidant and Anti-inflammatory Effects Research has shown that certain pyrrolidine derivatives exhibit antioxidant and anti-inflammatory activities, suggesting their therapeutic potential .
Antimicrobial Studies In vitro studies have indicated that pyrrolidine-based compounds possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine ring or the attached propan-1-ol chain can significantly influence the biological activity of the compound. For example, variations in substituents on the pyrrolidine ring can enhance or diminish its potency against specific biological targets.

Q & A

Q. How to address conflicting reports on the compound’s toxicity profile in different model organisms?

  • Methodology : Perform comparative toxicokinetic studies across species (e.g., rodents vs. zebrafish). Evaluate metabolic pathways (e.g., CYP450 enzyme interactions) and tissue-specific accumulation using LC-MS/MS .

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